molecular formula C13H11N3 B8688451 1,9-Acridinediamine CAS No. 23043-60-9

1,9-Acridinediamine

Cat. No.: B8688451
CAS No.: 23043-60-9
M. Wt: 209.25 g/mol
InChI Key: NDNCMVVGTGZIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Acridinediamine is a 9-aminoacridine derivative of significant interest in medicinal chemistry and oncology research. This planar, polycyclic aromatic compound is primarily investigated for its ability to intercalate into DNA, a property common to the acridine pharmacophore that can lead to disruption of DNA replication and transcription, and inhibition of enzymes like topoisomerases . Recent high-throughput phenotypic screening has identified a specific group of 9-aminoacridines, including compounds structurally related to this compound, as potent and selective inhibitors of FoxP3+ regulatory T cells (Tregs) . These Tregs are known to suppress anti-tumor immunity in the tumor microenvironment, and 9-aminoacridines have been shown to abrogate their suppressive function by interfering with the DNA-binding activity of the FoxP3 transcription factor . This mechanism effectively reprograms the immune response and boosts anti-tumor immunity, as demonstrated in ex vivo cancer patient samples and in vivo mouse models . Beyond immunooncology, 9-aminoacridine derivatives are also studied for their potential to activate stress-responsive pathways, such as those involving NF-κB and p53, and to induce caspase-mediated apoptosis in cancer cells . As a versatile research chemical, this compound provides a core scaffold for developing novel small-molecule probes and therapeutic candidates targeting cancer and autoimmune diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23043-60-9

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

acridine-1,9-diamine

InChI

InChI=1S/C13H11N3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H,14H2,(H2,15,16)

InChI Key

NDNCMVVGTGZIMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3N)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Elucidation of 1,9 Acridinediamine and Its Derivatives

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups within a molecule by analyzing its characteristic absorption of infrared radiation. thermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

For 1,9-Acridinediamine, the presence of primary amine (-NH₂) groups and the aromatic acridine (B1665455) ring system would give rise to distinct absorption bands in the FT-IR spectrum.

Expected FT-IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)AssignmentFunctional Group
3500-3300N-H stretching (asymmetric and symmetric)Primary Amine
3100-3000Aromatic C-H stretchingAromatic Ring
1650-1600N-H bending (scissoring)Primary Amine
1620-1450Aromatic C=C stretchingAromatic Ring
850-700Aromatic C-H out-of-plane bending (substitution pattern dependent)Aromatic Ring

These expected bands, although not experimentally confirmed for this compound in the consulted literature, are characteristic of compounds containing primary aromatic amines and polycyclic aromatic systems. thermofisher.comrsc.orgdiva-portal.orgchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular architecture by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Chemical shifts and coupling patterns reveal the chemical environment and connectivity of atoms. thermofisher.compitt.eduresearchgate.net

Proton (¹H) NMR Spectroscopy for Chemical Environment Determination

The ¹H NMR spectrum of this compound would exhibit signals corresponding to the aromatic protons and the amine protons. The chemical shifts of these protons are influenced by their electronic environment, including the deshielding effect of the aromatic ring and the presence of electronegative nitrogen atoms. researchgate.net

Expected ¹H NMR Chemical Shifts for this compound (in ppm, relative to TMS):

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
Amine (-NH₂)3.5-5.0 (broad)singletExchangeable protons, position can vary with solvent/concentration.
Aromatic (Acridine ring)6.5-9.0multipletComplex patterns due to coupling between adjacent aromatic protons.

The specific positions and coupling constants of the aromatic protons would be crucial for confirming the 1,9-substitution pattern on the acridine core. pitt.edursc.orgrsc.org

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their hybridization state, the presence of electronegative atoms, and aromaticity. rsc.orgresearchgate.netresearchgate.netresearchgate.net

Expected ¹³C NMR Chemical Shifts for this compound (in ppm, relative to TMS):

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Aromatic (C-NH₂)140-160Carbon directly bonded to amine group.
Aromatic (Quaternary)120-150Bridgehead carbons and carbons bonded to nitrogen within the acridine ring.
Aromatic (CH)110-140Carbons bearing hydrogen atoms on the acridine ring. rsc.org

The distinct chemical shifts for the carbons at positions 1 and 9, as well as the other aromatic carbons, would confirm the acridine framework and the positions of the amine substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound. beilstein-journals.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique often used for larger, more fragile molecules, as it typically produces intact molecular ions with minimal fragmentation. chemrxiv.orgtheanalyticalscientist.com

For this compound (C₁₃H₁₁N₃, Molecular Weight = 209.25 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion peak.

Expected ESI-MS Data for this compound:

Ion TypeExpected m/z (approx.)Notes
[M+H]⁺210.1Protonated molecular ion, typically the most intense peak.
Fragmentation IonsVariousFragmentation patterns can provide further structural details, but specific patterns for this compound were not found. beilstein-journals.org

The presence of the molecular ion peak at m/z 210.1 would confirm the molecular weight of this compound. Further analysis of fragmentation patterns, if observed, could provide additional insights into the stability of the acridine core and the amine functionalities.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption and emission spectroscopies are fundamental tools for investigating the electronic transitions and excited-state behavior of chromophores like this compound. These techniques provide insights into the energy levels, light-harvesting capabilities, and fluorescence characteristics of the compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is utilized to probe the electronic transitions within a molecule, revealing its characteristic absorption bands. For acridine derivatives, the UV-Vis spectra typically exhibit distinct absorption bands in the ultraviolet and visible regions, primarily attributed to π-π* electronic transitions of the acridine chromophore. These transitions involve the excitation of electrons from bonding (π) orbitals to antibonding (π*) orbitals. Generally, acridine derivatives show significant absorption in the 350-450 nm range, which is characteristic of the acridine ring's π-electron energy levels. researchgate.net The precise wavelengths of these maxima (λabs) and their corresponding molar extinction coefficients (ε) are highly sensitive to the nature and position of substituents on the acridine core, as well as the solvent environment and protonation state. While the acridine parent compound itself has an absorbance peak at 244 nm, the introduction of amino groups, as in this compound, would significantly shift these absorption bands to longer wavelengths due to increased conjugation and electron-donating effects. aatbio.com

Research Findings and Data: Specific, detailed UV-Vis absorption data (e.g., precise λmax and ε values) for this compound are not extensively reported in the readily accessible scientific literature. However, based on the general behavior of acridine derivatives, this compound is expected to exhibit strong absorption bands in the visible region, indicative of its chromophoric nature.

Steady-State Fluorescence Spectroscopy for Emission Characteristics

Steady-state fluorescence spectroscopy provides information on the emission properties of a compound following excitation. Many acridine derivatives are known to be fluorescent, emitting light at longer wavelengths than their absorption. The emission maximum (λem) and fluorescence quantum yield (ΦF) are key parameters. The fluorescence of acridine compounds can be highly sensitive to their local environment, including solvent polarity (solvatochromism) and pH, due to potential intramolecular charge transfer processes or protonation/deprotonation events. For instance, some amino-isocyanoacridine derivatives, which are related to acridine orange, exhibit an enhanced solvatochromic emission range. nih.gov Changes in these parameters can indicate interactions with other molecules or changes in the molecular conformation.

Research Findings and Data: Specific steady-state fluorescence data (e.g., λem, ΦF) for this compound are not readily available in the consulted scientific literature. However, given its structural similarity to other fluorescent acridine dyes, this compound is anticipated to exhibit characteristic fluorescence, which would be subject to environmental factors.

Time-Resolved Fluorescence and Anisotropy Decay Measurements for Excited State Dynamics

Time-resolved fluorescence spectroscopy measures the fluorescence lifetime (τF), which is the average time a molecule spends in its excited state before emitting a photon. This parameter is sensitive to non-radiative decay pathways and interactions with quenchers. Time-resolved fluorescence anisotropy decay measurements, on the other hand, monitor the depolarization of emitted light over time. This depolarization is influenced by the rotational diffusion of the molecule in solution. horiba.comsif.it The rotational correlation time (ϕ) derived from anisotropy decay provides insights into the molecular size, shape, and the viscosity of its microenvironment. horiba.com These measurements are particularly useful for studying the dynamic behavior of molecules, such as their binding to larger macromolecules (e.g., DNA or proteins), where the rotational motion of the fluorophore becomes restricted. researchgate.net

Research Findings and Data: Detailed time-resolved fluorescence and anisotropy decay data for this compound are not found in the readily accessible scientific literature. Such measurements, if performed, would provide critical information regarding the excited-state dynamics and rotational mobility of this compound, especially in different solvent conditions or in the presence of binding partners.

Circular Dichroism (CD) Spectroscopy for Chiral Interactions and Conformational Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. It is a powerful technique for studying chiral molecules and for detecting conformational changes in biomolecules (like proteins and nucleic acids) or the induction of chirality in achiral molecules upon interaction with a chiral environment. While this compound itself is an achiral molecule, it can exhibit induced circular dichroism (ICD) when it interacts with chiral biomolecules such as DNA or RNA. The binding of achiral acridine derivatives to nucleic acids often leads to characteristic ICD signals in the visible region, which can provide valuable information about the mode of interaction (e.g., intercalation or groove binding) and the conformational changes induced in the nucleic acid. nih.gov Analysis of the CD spectra, including the sign, magnitude, and wavelength of the bands, can elucidate the specific geometry of the interaction and the conformational state of the complex.

Research Findings and Data: Specific CD spectroscopic data for this compound, particularly concerning its interactions with chiral biomolecules, are not extensively documented in the readily available literature. However, based on studies of other acridine derivatives, it is expected that this compound would induce measurable CD signals upon interaction with nucleic acids, offering a pathway to understand its binding characteristics and conformational impact.

Chemical Reactivity and Mechanistic Investigations of 1,9 Acridinediamine and Acridine Derivatives

Redox Behavior and Electrochemical Studies

The redox behavior of acridine (B1665455) derivatives, including 1,9-acridinediamine, is complex and has been investigated using various electrochemical techniques. These studies are essential for elucidating the electron transfer processes that underpin their chemical and biological activities. nih.govnih.gov

Cyclic Voltammetry (CV) for Reductive and Oxidative Processes

Cyclic voltammetry (CV) is a primary tool for studying the redox properties of acridine derivatives. ajol.infouni-augsburg.de For instance, studies on 9-aminoacridine (B1665356) (9-AA), a compound structurally related to this compound, have revealed its electrochemical reduction. The process is characterized as quasi-reversible and primarily diffusion-controlled. ajol.infoajol.info In the case of 9-AA, a distinct cathodic peak is observed at approximately -1.3 V, along with an anodic peak. ajol.info The reduction is thought to involve a 1-electron, 1-proton (1e-/1H+) process at the nitrogen atom. ajol.infoajol.info

The oxidation of acridine derivatives has also been explored using CV. Some acridinedione dyes, for example, undergo irreversible oxidation. acs.orgacs.org The initial step in the oxidation of these compounds is proposed to be the loss of an electron from the nitrogen atom to form a cation radical. acs.org Similarly, the electrochemical oxidation of certain triazole-linked acridine compounds has been shown to be an irreversible process. nih.gov

Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity

Square wave voltammetry (SWV) and differential pulse voltammetry (DPV) are often employed alongside CV to achieve higher sensitivity in electrochemical measurements of acridine derivatives. ajol.infouni-augsburg.denih.gov These techniques have been instrumental in studying the electrochemical behavior of compounds like 9-aminoacridine and tacrine. ajol.infoajol.info For example, Osteryoung square wave voltammetry (OSWV) has been used to investigate the reduction of 9-AA, revealing a well-defined reduction peak. ajol.info DPV has also been utilized to study the interaction of acridine derivatives with DNA, where changes in the DPV signal can indicate binding events. farmaciajournal.com Furthermore, DPV has been applied to analyze the oxidation of acridinedione dyes and acridine orange. acs.orgsci-hub.se

TechniqueApplication in Acridine StudiesKey Findings
Cyclic Voltammetry (CV) Investigation of reductive and oxidative processes of acridine derivatives. ajol.infouni-augsburg.deCharacterized the quasi-reversible, diffusion-controlled reduction of 9-aminoacridine. ajol.infoajol.info Revealed the irreversible oxidation of some acridinedione dyes. acs.orgacs.org
Square Wave Voltammetry (SWV) Enhanced sensitivity for studying acridine electrochemistry. ajol.infonih.govProvided well-defined reduction peaks for 9-aminoacridine. ajol.info Used to study the interaction of acridinyl amino acid derivatives with DNA. researchgate.net
Differential Pulse Voltammetry (DPV) High-sensitivity analysis of acridine derivatives and their interactions. uni-augsburg.defarmaciajournal.comUtilized to monitor the interaction of acridine compounds with DNA. farmaciajournal.com Applied to study the oxidation of acridinedione dyes and acridine orange. acs.orgsci-hub.se

Elucidation of Electron Transfer Pathways and Radical Formation

Understanding the electron transfer pathways is crucial for comprehending the reactivity of acridine derivatives. The electrochemical reduction of 9-aminoacridine is proposed to proceed via a 1e-/1H+ mechanism. ajol.infoajol.info In contrast, the oxidation of some acridine-1,8-dione dyes is thought to begin with the formation of a nitrogen-centered cation radical, which then rapidly loses a proton to form a carbon-centered radical. acs.org This carbon-centered radical can then undergo further oxidation. acs.org

The formation of radical species is a key aspect of acridine chemistry. Upon visible light absorption, acridinium (B8443388) salts can be reduced to form an acridine radical. nih.gov This radical can act as a potent single-electron reductant when excited by light. nih.gov Electron spin resonance (ESR) spin-trapping experiments have provided direct evidence for the formation of intermediate carbon-centered radicals during the electrochemical oxidation of acridinedione dyes. acs.orgacs.org

The mechanism of electron transfer can be described by two main models: electron tunneling (superexchange) and electron hopping. rsc.org In tunneling, the electron moves directly from the donor to the acceptor through the molecular bridge, while in hopping, the electron sequentially occupies sites within the bridge. rsc.org The specific pathway depends on the energetics of the system. rsc.org

Influence of Environmental Parameters on Electrochemical Responses (e.g., pH, Solvent Dielectric Effects)

Environmental factors, particularly pH and solvent composition, significantly influence the electrochemical behavior of acridine derivatives. ajol.info

pH: The redox potentials and reaction mechanisms of acridines are often pH-dependent. ajol.infonih.gov For 9-aminoacridine, the maximum peak current in Osteryoung square wave voltammetry is observed at a pH of 10. ajol.infoajol.info The reduction potential of structurally related acridine compounds is influenced by the pH of the supporting electrolyte. ajol.info This is because protonation of the acridine nitrogen, which occurs at acidic pH, can alter the electronic properties and reactivity of the molecule. acs.org The charge of acridine orange, for instance, is dependent on the pH, being charged at lower pH and neutral at higher pH. researchgate.net

Solvent Effects: The nature of the solvent can also impact the electrochemical response. Studies on 9-aminoacridine have investigated the effect of methanol (B129727) concentration in the supporting electrolyte. ajol.info Solvent effects can cause variations in the chemical shifts observed in NMR spectra of acridine derivatives, indicating different solvated forms. mdpi.com The emission properties of some acridine derivatives are also strongly dependent on the solvent polarity. rsc.org

ParameterEffect on Acridine Electrochemistry
pH Influences redox potentials and reaction mechanisms. ajol.infonih.gov Affects the protonation state and charge of the acridine molecule. acs.orgresearchgate.net
Solvent Can alter electrochemical responses and spectroscopic properties. ajol.infomdpi.com The dielectric constant of the solvent can affect the stability of charged intermediates and transition states.

Reaction Pathways and Transformation Mechanisms

The investigation of reaction pathways and transformation mechanisms of this compound and its derivatives is critical for understanding their chemical behavior and potential metabolic fates.

Investigation of Oxidation Reactions and Product Characterization

The oxidation of acridine derivatives can lead to a variety of products depending on the specific compound and reaction conditions. For example, the electrochemical oxidation of N-H substituted acridine-1,8-diones results in the formation of the corresponding aromatic derivative. acs.orgacs.org In contrast, N-substituted compounds yield acridinium salts upon oxidation. acs.orgacs.org

The oxidation of 9-anilinoacridines bearing a 1'-NHR substituent on the anilino ring has been shown to be a chemically reversible, two-electron process that yields quinone diimines. nih.gov The redox potentials for this transformation are influenced by the electronic properties of the substituents on the anilino ring, with electron-donating groups facilitating the oxidation. nih.gov

The photocatalytic degradation of acridine orange, an acridine derivative, has been studied using zinc oxide (ZnO) as a photocatalyst. ekb.eg The degradation process involves the generation of highly reactive hydroxyl radicals (•OH) which then oxidize the dye molecule. ekb.eg

Studies of Reduction Reactions and Functional Group Transformations

The reduction of the acridine ring system can yield a variety of products depending on the reagents and conditions employed. Catalytic hydrogenation, for instance, can selectively reduce the benzenoid rings, while reduction with zinc and hydrochloric acid tends to selectively reduce the central pyridine (B92270) ring, yielding 9,10-dihydroacridine. pharmaguideline.com

Functional group transformations on the acridine scaffold are diverse. Oxidation of the parent acridine with agents like dichromate in acetic acid typically yields acridone (B373769). pharmaguideline.com More complex transformations are also possible. For example, acridine photocatalysts can be used for the direct decarboxylative conversion of carboxylic acids into a variety of sulfonyl functional groups, including sulfones and sulfinates. nih.govrsc.org This highlights the ability of the acridine core to facilitate radical-based transformations under photochemical conditions.

For This compound , specific research on its reduction is limited. However, based on general principles, the presence of two amino groups would likely influence the reaction. The amino groups themselves are susceptible to oxidation, which could compete with ring reduction or other transformations. Reduction reactions would need to be carefully controlled to avoid undesired side reactions involving these functional groups. Functional group transformations of the amino groups themselves, such as acylation, are expected to proceed readily. For instance, the related 1,2,3,4-tetrahydro-1,9-acridinediamine has been shown to undergo N-acylation with hexanoyl chloride. prepchem.com

Table 1: Examples of Reduction and Functional Group Transformations in Acridine Derivatives

Reaction Type Reagent/Conditions Substrate Major Product(s) Citation
Ring Reduction Zn/HCl Acridine 9,10-Dihydroacridine pharmaguideline.com
Ring Reduction Catalytic Hydrogenation Acridine Selectively reduced benzene (B151609) rings pharmaguideline.com
Oxidation Dichromate/Acetic Acid Acridine Acridone pharmaguideline.com
Oxidative Cleavage KMnO4 (alkaline) Acridine Quinoline-2,3-dicarboxylic acid pharmaguideline.com
Decarboxylative Sulfonylation Allyl Bromide, DABSO, Acridine Photocatalyst, Light Carboxylic Acids Allyl Sulfones nih.gov

Analysis of Substitution Reactions at Various Acridine Positions

Substitution reactions are fundamental to the functionalization of the acridine core. The regioselectivity of these reactions is dictated by the inherent electronic properties of the acridine ring and the influence of any existing substituents.

Nucleophilic Substitution: The acridine ring is electron-deficient, especially at position 9. pharmaguideline.com This makes the C9 position the preferred site for nucleophilic attack. pharmaguideline.com This reactivity is enhanced in acridinium salts. pharmaguideline.com For example, heating acridine hydrochloride with aromatic amines like aniline (B41778) leads to the formation of 9-phenylacridine (B188086) derivatives.

Electrophilic Substitution: In contrast, electrophilic substitution reactions preferentially occur on the electron-rich outer benzenoid rings. For the unsubstituted acridine, electrophiles tend to attack at the 2- or 7-positions. pharmaguideline.com The presence of activating or deactivating groups can alter this preference. For instance, an electron-donating group at the 2-position can direct incoming electrophiles to the 1-position. ptfarm.pl

In the case of This compound , the two amino groups, being strong electron-donating groups, would have a profound impact on its substitution reactivity. The 9-amino group is situated at the most electron-deficient carbon, making it a unique tautomeric system. This group can undergo exchange reactions under certain conditions. nih.gov The 1-amino group, an activating ortho-, para-director, would strongly activate the A-ring towards electrophilic substitution, primarily at positions 2 and 4. The interplay between the directing effects of the 1-amino group and the deactivating effect of the protonated heterocyclic nitrogen would determine the precise outcome of electrophilic reactions. Direct nucleophilic substitution on the ring would be less likely due to the electron-donating nature of the amino groups, though reactions at the 9-position involving the amino group as a leaving group could be possible under specific conditions.

Table 2: Regioselectivity of Substitution on the Acridine Ring

Reaction Type Position(s) Rationale Citation
Nucleophilic Attack 9 Most electron-deficient carbon due to adjacent nitrogen. pharmaguideline.com
Electrophilic Attack 2, 7 Positions on the outer, more electron-rich benzenoid rings. pharmaguideline.com
Electrophilic Attack (with 2-EDG*) 1 Directed by the electron-donating group (EDG). ptfarm.pl
Electrophilic Attack (with 4-EDG*) 3 Directed by the electron-donating group (EDG). ptfarm.pl

*EDG = Electron-Donating Group

Catalytic Mechanisms Involving Acridine Frameworks

The rigid, planar structure and unique electronic properties of the acridine scaffold make it a valuable component in the design of catalysts and ligands for transition metal catalysis.

Role of Acridine-Based Ligands in Transition Metal Catalysis (e.g., Pincer Complexes)

Acridine-based pincer ligands, particularly those with a PNP (Phosphine-Nitrogen-Phosphine) coordination motif, have emerged as highly effective ligands in transition metal catalysis. Current time information in Bangalore, IN.evitachem.com These ligands form stable complexes with a range of metals, including ruthenium, iron, cobalt, nickel, and copper. ekb.egebsco.com The resulting pincer complexes are often highly stable, even at elevated temperatures, and exhibit unique reactivity. evitachem.com

A key feature of these acridine-based pincer complexes is the "fluxional" nature of the acridine moiety, which can switch between an aromatic and a dearomatized state. This metal-ligand cooperation is crucial for their catalytic activity in a variety of sustainable chemical transformations, such as the (de)hydrogenation of various substrates, including CO2 reduction and the selective transformation of alcohols to amines. pharmaguideline.comCurrent time information in Bangalore, IN. For example, acridine-based ruthenium PNP complexes have been successfully employed for the amination of primary alcohols using ammonia (B1221849). evitachem.com Similarly, copper(I) PNP pincer complexes based on acridine have shown catalytic activity in alkyne hydroboration.

While there is no specific literature detailing the use of This compound as a ligand in transition metal catalysis, its structure suggests potential as a bidentate or bridging ligand. The nitrogen atoms at positions 1 (amino) and 10 (ring) could potentially coordinate to a metal center, although the steric environment would be constrained.

Mechanistic Probes of Dearomatized Intermediates in Catalytic Cycles

The involvement of dearomatized intermediates is a central theme in the catalytic chemistry of acridine-based pincer complexes. Long-range metal-ligand cooperation involving the dearomatization of the acridine's central ring is a well-established mechanistic feature. ebsco.com This process typically involves the electrophilic C9 position of the acridine ring. ebsco.com

In catalytic cycles, the aromatic form of the pincer complex can act as a pre-catalyst. Under reaction conditions, often involving a base and a hydrogen source, the complex can be converted to a dearomatized form. uky.edu This dearomatized species is often the true active catalyst. uky.eduresearchgate.net For example, in the oxidation of alkenes using water, a dearomatized acridine-based PNP-Ru complex was identified as the active catalyst. researchgate.net This dearomatization/aromatization sequence allows the ligand to actively participate in bond activation processes (e.g., H-H, O-H, N-H), acting as a proton relay or electron sink. ebsco.com DFT studies have further elucidated these pathways, showing how dearomatized intermediates facilitate steps like imine formation in alcohol amination reactions. uky.edu

Theoretical and Computational Studies on 1,9 Acridinediamine and Acridine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the electronic structure and reactivity of acridine (B1665455) systems, including 1,9-acridinediamine. These computational methods provide valuable insights into molecular properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Global Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. tandfonline.com In the context of acridine derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), are utilized to determine optimized molecular geometries and a range of electronic and quantum chemical parameters. pcbiochemres.comnih.govtandfonline.com These calculations are foundational for understanding the molecule's stability and reactivity.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer a quantitative measure of a molecule's chemical behavior. Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. pcbiochemres.comirjweb.com

Studies on various acridine derivatives have shown that these descriptors can be effectively calculated and correlated with experimental observations. nih.govbnmv.ac.in For instance, the electrophilicity index has been used to predict the tendency of acridine derivatives to accept electrons, which is a crucial factor in their interaction with other molecules. pcbiochemres.compcbiochemres.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Softness/Hardness

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. wuxibiology.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aps.org Conversely, a small gap indicates that the molecule is more reactive. For acridine derivatives, the HOMO-LUMO gap has been calculated to understand their electronic properties and reactivity. pcbiochemres.comresearchgate.net For example, in a study of acridine derivatives, the calculated energy gaps ranged from 2.317 eV to 2.598 eV. pcbiochemres.com

Molecular hardness (η) and softness (S) are directly related to the HOMO-LUMO gap. Hardness is proportional to the energy gap, while softness is inversely proportional. Therefore, a molecule with a small HOMO-LUMO gap is considered "soft" and more reactive, whereas a molecule with a large gap is "hard" and less reactive. bnmv.ac.in

Prediction of Electrophilicity Indices and Reaction Propensities

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the electrophilic nature of a molecule. It is calculated from the electronic chemical potential and chemical hardness. irjweb.com A higher electrophilicity index indicates a greater capacity of the molecule to act as an electron acceptor. pcbiochemres.com

In the study of acridine derivatives, the electrophilicity index has been used to predict their reaction propensities. For instance, in one study, the electrophilicity indices for several acridine derivatives were calculated, with values ranging from 0.226969 eV to 0.279623 eV. pcbiochemres.com These values help in understanding how these molecules will interact in a chemical reaction, particularly in their ability to form protective layers on metal surfaces in corrosion inhibition studies. pcbiochemres.compcbiochemres.com The prediction of reaction propensities is also aided by analyzing Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack within the molecule. pcbiochemres.com

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their excited states. researchgate.net It is particularly useful for simulating electronic absorption spectra and understanding the nature of electronic transitions. rsc.org For acridine systems, TDDFT calculations can predict the absorption wavelengths and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis spectra. researchgate.net

These calculations reveal that the primary electronic transitions in many acridine derivatives are of the metal-to-ligand charge transfer (MLCT) type, often corresponding to a HOMO-LUMO transition. researchgate.net This information is crucial for understanding the photophysical properties of these compounds, which is relevant for applications such as fluorescent probes and photosensitizers. rsc.orgdntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior of molecules and their interactions with their environment over time. bibliotekanauki.pl For acridine systems, MD simulations are employed to study their conformational flexibility and the nature of their interactions with biological macromolecules like DNA and proteins, as well as with simpler systems like lipid membranes. bibliotekanauki.plnih.gov

Molecular Docking Investigations for Ligand-Biomolecule Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. iajpr.comscielo.sa.cr This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. mdpi.com

For this compound and other acridine derivatives, molecular docking studies have been instrumental in predicting their binding modes with various biological targets. nih.govnih.gov These studies can identify the key amino acid residues or nucleotide bases involved in the interaction and estimate the binding affinity, often expressed as a binding energy. ijpsjournal.commdpi.com For instance, docking studies have suggested that acridine derivatives can interact with topoisomerase enzymes, which are important targets for anticancer drugs. nih.gov The results from molecular docking can guide the rational design of new acridine derivatives with improved binding affinity and specificity for their intended targets. bibliotekanauki.pl

Table of Quantum Chemical Calculation Data for Acridine Derivatives

Derivative EHOMO (eV) ELUMO (eV) ΔE (eV) Electrophilicity Index (ω) (eV) Binding Energy (kcal/mol)
Acridine (ACD) - -2.977 pcbiochemres.com 2.436 pcbiochemres.com 0.276849 pcbiochemres.com -39.918 pcbiochemres.com
Acridine-2-Carboxylic Acid (ACA) - -3.36 pcbiochemres.com 2.317 pcbiochemres.com 0.226969 pcbiochemres.com -53.042 pcbiochemres.com
Acridine-2-Carbaldehyde (A2C) - -3.107 pcbiochemres.com 2.598 pcbiochemres.com 0.267658 pcbiochemres.com -47.001 pcbiochemres.com

Interactions of 1,9 Acridinediamine and Acridine Derivatives with Biological Macromolecules

Deoxyribonucleic Acid (DNA) Interactions

Acridine (B1665455) derivatives primarily interact with DNA through non-covalent binding mechanisms, which can include intercalation, groove binding, and electrostatic interactions ias.ac.inphyschemres.org. These interactions are often reversible and are influenced by factors such as ionic strength, DNA nucleotide content, and sequence researchgate.net.

Intercalation is a primary binding mode for many acridine derivatives, including 1,9-Acridinediamine, where the planar acridine chromophore inserts itself between the stacked base pairs of the double-helical DNA ceon.rsnih.govscispace.comnih.gov. This process is driven by favorable π-stacking interactions and charge-transfer interactions between the aromatic system of the acridine compound and the DNA bases nih.govscispace.com. The insertion of the acridine molecule leads to an increase in the separation of adjacent base pairs and unwinding of the DNA helix nih.govscispace.comscielo.org.mx. Spectroscopic techniques, such as UV-Vis spectrophotometry and fluorescence spectroscopy, often reveal characteristic hypochromic and red shifts in the absorption spectra upon binding, indicative of intercalation nih.govmdpi.com.

The binding affinity of acridine derivatives to DNA is quantitatively assessed using various biophysical techniques, including electronic absorption and fluorescence spectroscopies, and isothermal titration calorimetry (ITC) nih.govmdpi.comnih.gov. These studies yield important parameters such as binding constants (K_b), association constants (K_A), and quenching constants (K_SV).

For novel acridine-thiosemicarbazone derivatives, binding constants (K_b) with calf thymus DNA (ctDNA) were found to range from 1.74 × 10^4 to 1.0 × 10^6 M^-1, and quenching constants (K_SV) from -0.2 × 10^4 to 2.18 × 10^4 M^-1 mdpi.com. These values generally indicate a high affinity for ctDNA base pairs, consistent with an intercalative binding mode mdpi.com. For acridine-9-amine derivatives, log(K_A) values were determined to be in the range of 2.59 to 5.50 nih.gov.

Fluorescence quenching is a common phenomenon observed upon acridine binding to DNA, often due to efficient electron transfer between the excited ligand and DNA bases, reflecting the interaction mdpi.comnih.govnih.gov. The thermodynamic parameters derived from ITC measurements for acridine-9-amine derivatives indicate that the formation of DNA complexes is often an enthalpy-driven process nih.gov.

Table 1: Representative DNA Binding Constants for Acridine Derivatives

Compound ClassBinding Constant (K_b / K_A) Range (M⁻¹)Quenching Constant (K_SV) Range (M⁻¹)Reference
Acridine-thiosemicarbazone derivatives1.74 × 10⁴ to 1.0 × 10⁶-0.2 × 10⁴ to 2.18 × 10⁴ mdpi.com
Acridine-9-amine derivativeslog(K_A) 2.59 to 5.50Not specified nih.gov
Acridinium (B8443388) derivatives (unsubstituted/methyl)7.3 × 10⁵ to 7.7 × 10⁵Not specified acs.org
Acridinium derivatives (aryl-substituted)6.9 × 10⁴ to 10 × 10⁴Not specified acs.org
Acridine-thiazolidinone products0.79 × 10⁵ to 2.85 × 10⁵3360 to 17950 ias.ac.in

The intercalation of acridine derivatives into the DNA duplex induces significant structural perturbations. A hallmark of intercalation is the unwinding of the DNA helix, which increases the separation between adjacent base pairs nih.govscispace.comscielo.org.mx. This unwinding is a direct consequence of the planar molecule inserting itself into the DNA stack. Biophysical techniques such as DNA melting studies and viscosity measurements are commonly employed to confirm these structural changes. An increase in DNA melting temperature (T_m) is often observed, indicating enhanced thermal stability of the DNA duplex due to the binding ias.ac.inacs.orgresearchgate.net. Viscosity measurements can also provide evidence of intercalation, as the lengthening and stiffening of the DNA helix upon intercalation lead to an increase in its viscosity acs.orgresearchgate.net.

The chemical structure of acridine derivatives, particularly the nature and position of substituents, profoundly influences their DNA binding specificity and affinity. Subtle variations in substitution patterns can have a significant impact on photophysical properties and DNA interactions acs.org.

Steric Effects: Bulky groups, especially at the 9-position of the acridine ring, can sterically hinder the intercalation process, leading to a decrease in DNA binding affinity acs.orgub.edu. For instance, o-tolylacridinium derivatives exhibited negligible DNA binding compared to unsubstituted or methylacridinium derivatives due to increased steric crowding acs.org.

Electronic Effects: The electronic properties of substituents can modulate the binding affinity. Electron-donating groups have been shown to enhance the binding affinity of acridine-thiazolidinone derivatives ias.ac.in.

Amino Groups and Charge: The presence and position of amino groups are crucial. For example, 9-aminoacridine (B1665356) derivatives are well-known for their intercalative properties ub.edunih.gov. The cationic character imparted by amino groups contributes to electrostatic interactions with the negatively charged DNA backbone, which is a significant component of the binding free energy wikipedia.orgnih.gov. The introduction of a methyl group into the acridine ring of 9-aminoacridine can reduce its intercalative DNA binding affinity, whereas the introduction of chlorine can increase it nih.gov.

These findings highlight that the rational design of acridine derivatives with specific substituent patterns can tune their DNA binding characteristics, including affinity, mode, and sequence specificity.

Advanced Applications of 1,9 Acridinediamine and Acridine Derivatives in Research

Development of Fluorescent Probes and Chemosensors

Fluorescent probes and chemosensors based on acridine (B1665455) derivatives are designed to detect specific analytes by exhibiting a change in their fluorescence properties upon interaction. These probes offer high sensitivity and selectivity, making them essential for environmental monitoring, biomedical diagnostics, and drug discovery. nih.govresearchgate.netthermofisher.com

Design Principles of Fluorescence Sensing and Signal Transduction Mechanisms

The design of acridine-based fluorescent probes typically involves a fluorophore (the acridine moiety), a linker, and a recognition moiety. nih.gov The recognition moiety is responsible for binding to the target analyte, while the fluorophore provides the signal. The interaction between the probe and the analyte triggers a change in the fluorescence signal through various transduction mechanisms. thermofisher.comacs.org

Common signal transduction mechanisms include:

Photoinduced Electron Transfer (PET): In a PET-based chemosensor, a fluorophore is connected to a receptor containing a non-bonding electron pair (e.g., a nitrogen atom) that can transfer an electron to the excited fluorophore, leading to fluorescence quenching. Upon binding of an analyte, this PET process is inhibited, resulting in a significant enhancement of fluorescence (a "turn-on" response). nih.govresearchgate.netcam.ac.uknih.gov

Intramolecular Charge Transfer (ICT): ICT involves the movement of electron density within the molecule upon excitation. Analyte binding can alter this charge transfer, leading to changes in fluorescence intensity or a shift in the emission wavelength (ratiometric response). researchgate.netcam.ac.uknih.gov

Förster Resonance Energy Transfer (FRET): While not explicitly detailed for 1,9-Acridinediamine in the search results, FRET involves energy transfer between two fluorophores, where the emission of one is quenched by the other. Analyte binding can disrupt or enable this transfer, leading to a fluorescence change. nih.gov

For instance, some acridine-based chemosensors exhibit a "turn-on" fluorescence response by blocking the PET process upon interaction with the target analyte. researchgate.net Theoretical calculations, such as those using density functional theory (DFT) and time-dependent DFT (TDDFT), are often employed to investigate the sensing mechanisms and selectivity patterns of these probes. royalsocietypublishing.orgrsc.orgx-mol.net

Selective Detection of Inorganic and Organic Ions (e.g., Fluoride (B91410), Copper(II) Ions)

Acridine derivatives have been successfully developed as chemosensors for the selective detection of various inorganic and organic ions.

Fluoride Ion (F⁻) Detection: Acridine-based thiosemicarbazones have been investigated as chemosensors for the selective recognition of fluoride anions. These compounds showed high selectivity for fluoride over other anions like acetate (B1210297), bromide, iodide, and cyanide. researchgate.netroyalsocietypublishing.org The sensing process can be observed through changes in UV-visible absorption, fluorescence, and ¹H-NMR spectra, and in some cases, a discernible color change of the solution. researchgate.netroyalsocietypublishing.org For example, acridinediones (a series of acridine(1,8)diones) have been found to be highly selective chemosensors for fluoride ions, with the mechanism involving fluoride-mediated (NH) proton abstraction. rsc.org Some probes can detect fluoride with high sensitivity, even at concentrations lower than environmental protection agency requirements for drinking water. nih.govcsic.es

Copper(II) Ions (Cu²⁺) Detection: Acridine-thiosemicarbazones-stabilized silver nanoparticles (AT-AgNPs) have been explored for their cation sensing ability and selectivity for detecting copper(II) ions in aqueous systems. researchgate.net Acridine orange, a common acridine derivative, has also shown Cu²⁺-induced fluorescence quenching in certain micellar environments, demonstrating its potential for copper detection. acs.org Other acridine-based fluorescent chemosensors have been developed for the selective detection of Cu(II) ions. researchgate.net

Selective Detection of Reactive Oxygen/Nitrogen Species (ROS/RNS) (e.g., Hypochlorite (B82951), Hydrazine)

Acridine derivatives are also utilized in the development of probes for reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play crucial roles in physiological and pathological processes.

Hypochlorite (ClO⁻) Detection: A novel acridine-based fluorescent chemosensor, BK ((E)-2-((acridine-9-ylimino)methyl)-N-benzhydrylhydrazine-1-carbothioamide), has been prepared for monitoring hypochlorite. This probe displayed notable fluorescence quenching in the presence of ClO⁻ and exhibited high selectivity over other analytes, with a detection limit of 7.65 μM. mdpi.comresearchgate.net The sensing mechanism involves a cleavage reaction of the probe by hypochlorite. mdpi.com

Nitric Oxide (NO) Detection: While not specifically this compound, acridone-based fluorescent probes have been designed for nitric oxide sensing. These probes typically involve a fluorophore conjugated with a phenylene-1,2-diamine moiety, which reacts with NO to form a triazole ring, leading to a significant increase in fluorescence quantum yield by blocking photoinduced electron transfer. nih.gov

Development of Intracellular pH Sensing Probes

Acridine derivatives are valuable for intracellular pH sensing due to their pH-dependent fluorescence properties. Acridine orange derivatives, for instance, accumulate in acidic organelles when protonated and become fluorescent, making them useful as pH indicators. evidentscientific.comfrontiersin.org However, some acridine derivatives, like quinacrine (B1676205) and 9-aminoacridine (B1665356), primarily accumulate in acidic organelles (e.g., dense and alpha-granules in platelets) driven by a pH differential, and thus may not be ideal for measuring cytoplasmic pH directly. nih.gov Despite this, new acridine-based fluorescent pH sensors have been developed that respond linearly to extreme acidic and alkaline conditions. researchgate.net

Bioimaging Applications in Non-Clinical Research Models (e.g., Living Cells, Zebrafish)

Acridine derivatives are widely applied in bioimaging, allowing researchers to visualize various biological processes and structures in non-clinical research models.

Zebrafish Models: Acridine-based fluorescent sensors have been successfully applied for bioimaging in zebrafish. For example, the acridine-based chemosensor BK, used for hypochlorite detection, has been satisfactorily applied for sensing ClO⁻ in zebrafish. mdpi.comresearchgate.net Other acridine derivatives are also being explored for bioimaging applications in zebrafish. x-mol.netgoogle.co.in

Utility as Biological Stains and Cytochemical Reagents for Microscopic Analysis

Acridine derivatives have a long history of use as biological stains and cytochemical reagents for microscopic analysis. evidentscientific.combiofinechemical.com

Nucleic Acid Staining: Acridine orange (AO) is a well-known nucleic acid-selective metachromatic stain. wikipedia.org It binds to DNA and RNA, emitting green fluorescence when bound to DNA and red fluorescence when bound to RNA. This property makes it useful for cell cycle determination, differentiating live/dead cells, and visualizing genetic material during cell division. ebi.ac.uk While AO can stain DNA, the bulk of chromatin DNA in living cells is often packed in a way that impedes AO intercalation, though this can be overcome by altering nuclear ionic concentrations or through targeted photodynamic reactions. nih.gov

Microbial Detection: In microbiology, acridine orange is employed to detect and quantify microbial cells. It stains both live and dead bacteria, with live cells fluorescing green and dead cells fluorescing red, which is essential for assessing viability and proliferation. AO staining is considered more sensitive than Gram stain for rapid detection of bacterial pathogens in cerebrospinal fluid, producing bright orange fluorescing bacteria against a dark background. nih.gov

Lysosomal Staining: Acridine orange derivatives are traditional lysosomal probes that accumulate in acidic vesicles upon protonation. evidentscientific.com

Other Staining Applications: Coriphosphine O, another acridine-derived fluorochrome, is used for visualizing nucleic acids in live cells, assessing cell viability and apoptosis in flow cytometry, and staining pectin (B1162225) in plant cell walls.

Catalytic Applications in Chemical Synthesis

Acridine derivatives serve as versatile catalysts and reagents in numerous synthetic organic transformations, offering advantages such as metal-free catalysis and one-pot synthesis methodologies. sioc-journal.cnscbt.com Their ability to participate in electron transfer processes and stabilize reactive intermediates makes them valuable in modern chemical synthesis. scbt.com

Application in Various Organic Transformation Catalyses

Acridine-based compounds have demonstrated efficacy in a range of organic transformations. For instance, they have been employed in multi-component reactions, which are highly efficient for synthesizing complex molecular architectures from simple starting materials. sid.ir A notable application involves the synthesis of 1,8-dioxodecahydroacridine derivatives, where Cu-doped ZnO nanocrystalline powder has been utilized as a catalyst under solvent-free conditions, providing good yields and short reaction times. nih.gov

Furthermore, acridine-functionalized Covalent Organic Frameworks (COFs) have emerged as robust photocatalysts for metallaphotocatalytic C-N cross-coupling reactions. These COFs exhibit high catalytic activity under both blue and green light irradiation, attributed to their increased charge separation efficiency and high surface area. mpg.de For example, a fully β-ketoenamine tautomerized acridine-based COF, Tp-Acr, achieved an 87% yield in a C-N cross-coupling reaction after 48 hours. mpg.de Homogeneous acridines have also been explored in dual photocatalysis, facilitating decarboxylative N-alkylation, decarboxylative conjugate addition, and dehydrocarboxylation of carboxylic acids. acs.org In another approach, a Co/C catalyst derived from rice husks, supported by microwave irradiation, has been successfully employed for the high-yield, fast, and green synthesis of acridine derivatives through a one-pot, multi-component pathway. rsc.orgrsc.org Additionally, Cu(OTf)2 has been used to efficiently synthesize new acridine derivatives via arylation/Friedel–Crafts reactions. jsynthchem.com

Photocatalytic Degradation Processes for Environmental Research (e.g., Dye Degradation)

Acridine derivatives, particularly Acridine Orange, are frequently encountered as organic pollutants due to their use as dyes. Photocatalytic degradation processes offer an effective route for their detoxification. scirp.orgresearchgate.net Various photocatalysts have been investigated for the degradation of Acridine Orange (AO) in aqueous solutions. For example, Sb2O3 microstructures have shown the ability to mineralize Acridine Orange by approximately 63.0% within 150 minutes under UV radiation. scirp.orgscirp.org

More recently, a novel bismuth oxide (Bi2O3)/g-C3N5 heterojunction photocatalyst demonstrated superior performance, achieving 90% degradation of Acridine Orange within 60 minutes. This enhanced activity is attributed to the effective separation of photogenerated charge carriers facilitated by a Z-scheme mechanism. researchgate.net Studies have also compared the efficiency of pure ZnO and Ag+-doped ZnO as photocatalysts for AO degradation, with Ag+-doped ZnO exhibiting higher efficiency. ekb.eg

The following table summarizes selected photocatalytic degradation efficiencies for Acridine Orange:

Photocatalyst SystemDegradation EfficiencyTimeReference
Sb2O3 Microstructures~63.0%150 min scirp.orgscirp.org
Bi2O3/g-C3N590%60 min researchgate.net
Ag+-doped ZnOHigher than pure ZnO- ekb.eg

Photocatalytic Reduction of Carbon Dioxide

The photocatalytic reduction of carbon dioxide (CO2) into valuable chemicals and fuels is a significant area of research aimed at addressing energy shortages and climate change. nih.govpan.pl Acridine derivatives have shown promise as metal-free, self-sensitized molecular catalysts for this challenging transformation. nih.govresearchgate.netsciencenet.cn

Specifically, atomically engineered acridine derivatives, such as DADN, PXZN, and PTZN, have been reported for their exceptional performance in solar-driven CO2 reduction to formic acid. nih.govresearchgate.netsciencenet.cn Among these, the sulfur-containing heterocycle PTZN demonstrated an unprecedented formate (B1220265) yield rate of 47.8 mmol g⁻¹ h⁻¹ and over 99% selectivity in a photocatalytic system utilizing 1,3-dimethyl-1H-benzo[d]imidazol-3-ium (BI+) as a proton and electron relay. nih.govresearchgate.netsciencenet.cn

The superior activity of PTZN is attributed to a synergistic combination of strong CO2-binding affinity (-0.195 eV), prolonged charge-separated states (11 ns), and robust CO2 electronic coupling (2.51 eV). researchgate.net Mechanistic studies, including in-situ electron spin resonance, infrared, and transient absorption spectroscopy, have revealed a direct single electron transfer process from the excited singlet-state acridine derivatives to CO2, generating CO2•-. This is followed by a hydrogen atom transfer process involving in-situ generated BIH, leading to the conversion of CO2•- to formic acid. nih.govresearchgate.net This work represents the first demonstration of a sequential proton-electron transfer mechanism in acridine-based photocatalysis for CO2 activation. nih.gov

Key performance metrics for PTZN in CO2 reduction are presented below:

CatalystFormate Yield Rate (mmol g⁻¹ h⁻¹)Selectivity (%)Proton/Electron RelayReference
PTZN47.8>99BI+ nih.govresearchgate.netsciencenet.cn

Materials Science Research

Acridine derivatives, owing to their large conjugated ring and unique electronic properties, are highly valuable in materials science research, particularly in the development of functional materials. sioc-journal.cnresearchgate.netscbt.com

Investigation as Organic Semiconductor Components

Acridines exhibit significant potential as components in organic semiconductor materials. sioc-journal.cnresearchgate.netscbt.com Their distinct electronic characteristics make them suitable candidates for various optoelectronic applications, including their integration into dye-sensitized solar cells. scbt.com

Acridanes, a class of acridine derivatives, are particularly useful as host materials in phosphorescent Organic Light-Emitting Diodes (OLEDs). They also serve as effective hole transport materials for perovskite solar cells and as emitters for thermally activated delayed fluorescence OLEDs. researchgate.net For example, an acridine core-based hole transport material has been synthesized for deep blue phosphorescent OLEDs, demonstrating a high triplet energy of 2.89 eV, crucial for efficient triplet exciton (B1674681) blocking, and a highest occupied molecular orbital (HOMO) energy of 5.96 eV, which facilitates efficient hole injection. researchgate.net The incorporation of acridine units into structures like dihydroindenofluorenes further highlights their role as building blocks for highly efficient organic semiconductors in various organic electronic devices, including OLEDs and organic field-effect transistors (OFETs). rsc.org

Integration into Advanced Material Engineering and Mechanics (e.g., Nanomaterials, Microelectromechanical Systems (MEMS), Hydrogels)

Acridine derivatives have broad applications in advanced materials engineering. mdpi.com Their structural versatility allows for integration into diverse material systems, including nanomaterials. Acridine-functionalized Covalent Organic Frameworks (COFs), for instance, are porous and crystalline nanomaterials that leverage the acridine moiety for photocatalytic applications, showcasing the integration of acridine units into advanced nanostructures. mpg.de Furthermore, magnetic dendrimer nanostructures, which can be used as catalysts for the synthesis of acridine derivatives, exemplify how nanomaterials with high surface area and recyclability are being developed in conjunction with acridine chemistry. nih.gov

While specific direct examples of this compound in Microelectromechanical Systems (MEMS) or hydrogels are not extensively detailed in current research, the broader field of advanced materials engineering frequently explores the incorporation of functional organic molecules, including heterocyclic compounds, into such systems. Hydrogels, for instance, are increasingly being combined with two-dimensional (2D) nanomaterials to enhance their mechanical properties, lubrication performance, and to develop advanced bio-applications like tissue engineering and drug delivery systems. mdpi.commdpi.commrforum.com The unique properties of acridine derivatives suggest their potential for future integration into such complex material systems to impart specific functionalities, such as optical or electronic characteristics, relevant to MEMS or smart hydrogel designs.

Advanced Analytical Methodologies

Development of Spectrophotometric Assays for Compound Quantification

Spectrophotometric assays leverage the distinct light absorption and emission characteristics of compounds for their detection and quantification. Acridine derivatives are well-known for their strong absorption bands in both the ultraviolet (UV) and visible regions of the electromagnetic spectrum, a property that makes them amenable to spectrophotometric analysis farmaciajournal.commdpi.com. The interaction of acridine derivatives with biomolecules, particularly DNA, often results in measurable changes in their UV-Vis absorption spectra, such as bathochromic (red) shifts and hypochromism (decrease in intensity), which can be utilized to study binding mechanisms and quantify compound-biomolecule interactions farmaciajournal.commdpi.comnih.gov.

For instance, the development of spectrophotometric methods for the quantification of acridine derivatives has been demonstrated. Ethacridine lactate, another acridine derivative, has been quantified using methods involving oxidative coupling with 3-methyl-2-benzothiazolinone hydrazone (MBTH) or diazotization-coupling reactions, forming chromogens with specific maximum absorbance wavelengths (λmax) and wide linear ranges for quantification . These methods highlight the potential for developing similar highly sensitive and specific spectrophotometric assays for this compound, enabling its precise quantification in various research matrices.

Table 1: Illustrative Spectrophotometric Assay Parameters for Acridine Derivatives

Method TypeReagent/InteractionTypical λmax (nm)Illustrative Linear Range (µg/mL)Illustrative R² ValueKey Application
Oxidative CouplingMBTH + Fe(III)5352 – 80.999Compound Quantification
Diazotization-CouplingNaNO₂/HCl + N-(1-naphthyl)ethylenediamine5402 – 80.998Compound Quantification
DNA Interaction (Binding)DNA IntercalationShift/ChangeVariableN/ABinding Studies, Concentration Determination mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) in Complex Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of compounds in complex mixtures. Acridine derivatives, including this compound, are routinely analyzed using HPLC due to their diverse chemical structures and the need for high-resolution separation in research contexts mdpi.commdpi.comnih.govnih.gov.

HPLC systems, often equipped with advanced detectors like fluorescence detectors (HPLC-FLD) or mass spectrometers (LC-MS), provide exceptional sensitivity and selectivity for acridine compounds nih.govamericanpharmaceuticalreview.comaocs.org. For example, HPLC-FLD has been successfully applied for the determination of acridine derivatives in complex matrices such as heat-treated meat products, demonstrating its capability to quantify these compounds even at low concentrations nih.gov. The method involves specific mobile phases and flow rates to achieve optimal separation and detection, with retention times and calibration plots established for accurate quantification nih.gov.

In research, HPLC is critical for assessing the purity of synthesized acridine derivatives, analyzing their metabolic profiles, and studying their interactions with biological systems mdpi.comnih.govaacrjournals.org. Sample preparation techniques, such as solid-phase extraction (SPE), are frequently employed prior to HPLC analysis to preconcentrate the target acridine derivatives and remove interfering substances from complex research samples, thereby enhancing the accuracy and sensitivity of the analysis chromatographyonline.comchemicalpapers.com.

Table 2: Typical HPLC Parameters for Acridine Derivative Analysis

ParameterTypical Value/RangeApplication Context
Column TypeC18 (Reversed-Phase)General separation of acridine derivatives mdpi.com
Mobile PhaseAcetonitrile/Water mixtures (with modifiers) mdpi.comnih.govnih.govOptimization for specific separations nih.gov
Flow Rate0.5 – 1.0 mL/minStandard flow rates for analytical columns mdpi.comnih.gov
Column Temperature25 °CControlled separation conditions mdpi.com
DetectionFluorescence Detection (FLD), UV, Mass Spectrometry (MS) nih.govamericanpharmaceuticalreview.comaocs.orgHigh sensitivity and selectivity nih.govaocs.org
Retention TimesCompound-specific (e.g., 9.2 min for certain acridines) nih.govIdentification and quantification nih.gov
Linear Range (Illustrative)LOQ to 1 ng on column (for azaarenes) nih.govQuantification in complex samples nih.gov

Application of Laser-Induced Fluorescence (LIF) for Trace Detection

Laser-Induced Fluorescence (LIF) is a highly sensitive analytical technique that capitalizes on the inherent fluorescence properties of many acridine derivatives, including this compound, for trace detection rsc.orgsioc-journal.cn. Acridines are known to be excellent fluorescent materials and are utilized in various laser technologies and for visualizing biomolecules rsc.orgsioc-journal.cn.

The principle of LIF involves exciting fluorescent molecules with a high-intensity laser beam, causing them to emit photons at longer wavelengths (fluorescence), which are then detected and quantified ykcs.ac.cnsciex.comitrcweb.org. This method offers significant advantages in terms of sensitivity, often achieving detection limits in the femtogram range and providing over a 100-fold improvement in sensitivity compared to traditional UV detection sciex.comstanford.edu.

LIF finds application in scenarios requiring the detection of minute quantities of substances, such as environmental monitoring, forensic analysis, and the study of biomolecular interactions at trace levels ykcs.ac.cnitrcweb.org. For acridine derivatives, LIF can be coupled with separation techniques like capillary electrophoresis (CE-SDS-LIF) to enhance the detection of derivatized proteins, demonstrating its power in complex biological analyses sciex.com. The high sensitivity and specificity of LIF make it an invaluable tool for researchers aiming to detect and analyze this compound or its complexes at very low concentrations in intricate research samples.

Fabrication and Application of Electrochemical Biosensors for Biomolecular Interaction Studies

Electrochemical biosensors offer a powerful platform for studying biomolecular interactions with high sensitivity, rapid response times, and cost-effectiveness mdpi.comfrontiersin.orgnih.govnih.govmdpi.com. Acridine derivatives, including this compound, are particularly well-suited for integration into electrochemical biosensors due to their electroactivity and their well-documented ability to intercalate into DNA farmaciajournal.commdpi.comnih.govnih.gov.

The interaction of acridine derivatives with DNA can be directly monitored via electrochemical signals. For example, square wave voltammetry (SWV) and cyclic voltammetry (CV) are commonly employed techniques to investigate the electrochemical oxidation or reduction of acridine derivatives and observe changes upon DNA binding farmaciajournal.comnih.govnih.gov. The shift in peak potentials or changes in peak currents in voltammograms can indicate the type and strength of interaction (e.g., intercalation) between the acridine compound and DNA mdpi.comnih.gov. Research has shown that acridine dyes can be sensitively determined in biological samples like urine using electrochemical DNA sensors, where both their concentration and DNA intercalation ability are quantified via peak currents mdpi.com.

Electrochemical biosensors utilizing acridine derivatives can be fabricated by modifying electrode surfaces (e.g., glassy carbon electrodes) with recognition elements like DNA mdpi.comnih.gov. These biosensors are highly specific, as the recognition elements selectively bind to target molecules mdpi.com. The integration of acridine derivatives as electroactive probes or intercalators in such biosensors allows for the label-free detection and quantification of specific biomolecular interactions, such as DNA hybridization or protein binding, which is crucial for advancing research in molecular biology and diagnostics mdpi.comnih.govnih.govscirp.org.

Table 3: Illustrative Electrochemical Biosensor Parameters for Acridine-DNA Interactions

ParameterTypical Technique/ObservationIllustrative Finding/Application
Electrochemical MethodCyclic Voltammetry (CV), Square Wave Voltammetry (SWV) farmaciajournal.comnih.govnih.govStudy of redox behavior, DNA interaction farmaciajournal.comnih.gov
Electrode MaterialGlassy Carbon Electrode (GCE) farmaciajournal.commdpi.comnih.govCommon working electrode for organic compounds farmaciajournal.commdpi.comnih.gov
Interaction MechanismDNA IntercalationIndicated by peak shift in voltammograms nih.gov
Binding Constants (K)Determined from electrochemical data (e.g., 10⁶ M⁻¹ for strong binding) nih.govQuantification of binding affinity nih.gov
Detection of AnalytesChanges in peak currents/potentialsSensitive determination of acridine dyes and DNA interactions mdpi.com
Target BiomoleculesDNA, aptamersDetection of specific DNA interactions farmaciajournal.commdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,9-Acridinediamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or amination of acridine precursors. For example, brominated acridine derivatives can undergo coupling reactions with diamines under palladium catalysis. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading. Characterization via LC-MS (using acridine-d10 as an internal standard, as in environmental analysis protocols) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while nuclear magnetic resonance (NMR, e.g., 1^1H and 13^{13}C) resolves positional isomerism. UV-Vis spectroscopy identifies π-π* transitions in the acridine core. Cross-reference with NIST spectral databases ensures accuracy .

Q. What in vitro assays are commonly used to assess this compound’s biological activity?

  • Methodological Answer : DNA intercalation assays (e.g., ethidium bromide displacement) and enzyme inhibition studies (e.g., topoisomerase II assays) are standard. Fluorescence quenching experiments can quantify binding affinity to targets like G-quadruplex DNA. Use SPR (surface plasmon resonance) for real-time kinetics .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous biological assays?

  • Methodological Answer : Solubility can be improved via structural derivatization (e.g., adding hydrophilic groups at non-critical positions) or using co-solvents (e.g., DMSO ≤1% v/v). Micellar encapsulation with surfactants like Tween-80 or cyclodextrin inclusion complexes are also effective. Validate solubility changes via dynamic light scattering (DLS) .

Q. What statistical approaches are recommended for analyzing variable responses in dose-dependent studies of this compound?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare multiple dose groups (e.g., F(1,9) models for small sample sizes). Non-linear regression (e.g., sigmoidal dose-response curves) calculates EC50_{50}/IC50_{50}. Address outliers via Grubbs’ test or robust regression .

Q. How can conflicting binding affinity data across different experimental setups be reconciled?

  • Methodological Answer : Standardize buffer conditions (pH, ionic strength) and temperature, as acridine derivatives are sensitive to microenvironment changes. Validate methods using a reference compound (e.g., ethidium bromide for DNA binding). Meta-analysis of raw data (e.g., ΔG calculations from ITC vs. SPR) identifies systematic biases .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives with consistent bioactivity?

  • Methodological Answer : Adopt DoE (Design of Experiments) principles to optimize reaction parameters (e.g., time, catalyst ratio). Use QC/QA protocols like HPLC purity checks (>95%) and batch-to-batch NMR consistency. For bioactivity, validate across multiple cell lines or enzymatic replicates to account for biological variability .

Notes on Evidence-Based Answers

  • Structural analogs (e.g., 9-amino-4-phenylacridine ) and methodologies from related compounds (e.g., naphthyridine-diones ) inform best practices for this compound.
  • Statistical frameworks (e.g., F-tests in ANOVA ) and reproducibility guidelines are critical for resolving experimental contradictions.
  • Avoid unreliable sources (per instructions); instead, cite peer-reviewed protocols and NIST databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.